1-(2-Piperidin-2-yl-ethyl)-azepane 1-(2-Piperidin-2-yl-ethyl)-azepane
Brand Name: Vulcanchem
CAS No.: 59608-65-0
VCID: VC7705252
InChI: InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2
SMILES: C1CCCN(CC1)CCC2CCCCN2
Molecular Formula: C13H26N2
Molecular Weight: 210.365

1-(2-Piperidin-2-yl-ethyl)-azepane

CAS No.: 59608-65-0

Cat. No.: VC7705252

Molecular Formula: C13H26N2

Molecular Weight: 210.365

* For research use only. Not for human or veterinary use.

1-(2-Piperidin-2-yl-ethyl)-azepane - 59608-65-0

Specification

CAS No. 59608-65-0
Molecular Formula C13H26N2
Molecular Weight 210.365
IUPAC Name 1-(2-piperidin-2-ylethyl)azepane
Standard InChI InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2
Standard InChI Key CSIMDLOECCBETG-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CCC2CCCCN2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a piperidine ring (a saturated six-membered ring with one nitrogen atom) and an azepane ring (a seven-membered saturated ring with one nitrogen atom), connected by an ethyl bridge. This configuration introduces steric and electronic features that influence its reactivity and interaction with biological targets. The IUPAC name, 1-(2-piperidin-2-ylethyl)azepane, reflects this arrangement .

Spectroscopic and Computational Data

  • SMILES: C1CCCN(CC1)CCC2CCCCN2\text{C1CCCN(CC1)CCC2CCCCN2}

  • InChI Key: CSIMDLOECCBETG-UHFFFAOYSA-N\text{CSIMDLOECCBETG-UHFFFAOYSA-N}

  • Density: 0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3

  • Boiling Point: 284.9±8.0C284.9 \pm 8.0^\circ\text{C} at 760 mmHg .

The compound’s moderate lipophilicity (logP3.56\log P \approx 3.56) suggests potential blood-brain barrier permeability, while its polar surface area (49.06A˚249.06 \, \text{Å}^2) indicates hydrogen-bonding capability .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane typically involves multi-step organic reactions, such as:

  • Cyclization: Formation of the piperidine and azepane rings via hydrogenation or alkylation reactions.

  • Functionalization: Introduction of the ethyl bridge through nucleophilic substitution or coupling reactions .

A common method involves the hydrogenation of pyridine derivatives using transition-metal catalysts (e.g., cobalt or nickel), though specific protocols remain proprietary . Industrial-scale production prioritizes catalyst optimization and reaction condition control (e.g., temperature, solvent polarity) to enhance yield and purity .

Purification and Characterization

Purification often employs chromatography or recrystallization, while characterization relies on:

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments and carbon frameworks.

  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Physicochemical Properties

Key properties critical for pharmacological and industrial applications include:

PropertyValue
Molecular FormulaC13H26N2\text{C}_{13}\text{H}_{26}\text{N}_2
Molecular Weight210.36 g/mol
Density0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point284.9±8.0C284.9 \pm 8.0^\circ\text{C}
SolubilityLow in water; soluble in DMF, DMSO
Vapor Pressure0.0±0.6mmHg0.0 \pm 0.6 \, \text{mmHg}

These properties influence its handling, storage (recommended at 20C-20^\circ\text{C} for long-term stability), and applicability in organic synthesis .

Comparative Analysis with Related Compounds

The table below contrasts 1-(2-Piperidin-2-yl-ethyl)-azepane with analogs from search results:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
1-(2-Piperidin-2-yl-ethyl)-azepaneC13H26N2\text{C}_{13}\text{H}_{26}\text{N}_2210.36Bicyclic amine, ethyl bridge
D185-0601 C23H36N2O2\text{C}_{23}\text{H}_{36}\text{N}_2\text{O}_2380.55Benzoyl-piperidine, isopropoxy group
VC15283474C21H31ClN2O2\text{C}_{21}\text{H}_{31}\text{ClN}_2\text{O}_2378.9Chloro-methoxybenzoyl substituent

This comparison highlights how structural modifications (e.g., aromatic substituents, additional rings) alter physicochemical and biological profiles.

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